Pyrene-2,7-dicarbonitrile
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Overview
Description
Pyrene-2,7-dicarbonitrile is an organic compound with the molecular formula C18H8N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-2,7-dicarbonitrile typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the bromination of pyrene to form 2,7-dibromopyrene, followed by a nucleophilic substitution reaction with a cyanide source to introduce the cyano groups . The reaction conditions often involve the use of solvents like tetrahydrofuran and methanol, with copper(II) catalysts to facilitate the substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale bromination and subsequent cyanation reactions. The use of continuous flow reactors and optimized reaction conditions could enhance yield and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: Pyrene-2,7-dicarbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The cyano groups deactivate the aromatic ring towards electrophilic substitution, making reactions at the 2 and 7 positions less favorable compared to other positions on the pyrene ring.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the cyano groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like tert-butyl chloride can be used under specific conditions to achieve selective substitution.
Nucleophilic Substitution: Strong nucleophiles such as sodium cyanide or potassium cyanide in the presence of copper(II) catalysts are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide sources will yield this compound, while electrophilic substitution can introduce various functional groups at other positions on the pyrene ring.
Scientific Research Applications
Pyrene-2,7-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks and other advanced materials.
Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.
Mechanism of Action
The mechanism of action of Pyrene-2,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The pathways involved include:
Molecular Interactions: The cyano groups can form hydrogen bonds and other non-covalent interactions with target molecules.
Electronic Effects: The presence of cyano groups affects the electronic properties of the pyrene ring, altering its reactivity and interaction with other molecules.
Comparison with Similar Compounds
2,7-Dibromopyrene: A precursor in the synthesis of Pyrene-2,7-dicarbonitrile, used in similar applications.
Pyrene-2,7-diboronic acid: Another derivative used in the synthesis of covalent organic frameworks.
Di- and Tetracyano-Substituted Pyrene-Fused Pyrazaacenes: Compounds with similar electronic properties and applications in optoelectronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .
Properties
IUPAC Name |
pyrene-2,7-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMVSIJNQCAFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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